molecular formula C14H19NO2 B1311765 Methyl 1-benzylpiperidine-3-carboxylate CAS No. 50585-91-6

Methyl 1-benzylpiperidine-3-carboxylate

Cat. No. B1311765
CAS RN: 50585-91-6
M. Wt: 233.31 g/mol
InChI Key: UWMYSVPWAUCMJY-UHFFFAOYSA-N
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Description

“Methyl 1-benzylpiperidine-3-carboxylate” is a chemical compound with the CAS Number: 50585-91-6 . It has a molecular weight of 233.31 and its IUPAC name is methyl 1-benzyl-3-piperidinecarboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 1-benzylpiperidine-3-carboxylate” is 1S/C14H19NO2/c1-17-14(16)13-8-5-9-15(11-13)10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 1-benzylpiperidine-3-carboxylate” is a liquid at room temperature . It has a molecular weight of 233.31 .

Scientific Research Applications

Pharmaceutical Industry

  • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
  • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
  • Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Neurodegenerative Diseases

  • Hydroxytyrosol derivatives of donepezil, which include 4-hydroxy-3-methoxyphenethyl 1-benzylpiperidine-4-carboxylate (HT3) and 4-hydroxyphenethyl 1-benzylpiperidine-4-carboxylate-donepezil derivatives (HT4), have been studied for their effects on enzymes involved in neurodegenerative disorders .
  • These compounds have been found to be effective inhibitors of monoamine oxidase A (MAO-A), with a scarce effect on MAO-B, and were almost ineffective on xanthine oxidase (XO) .

Stimulants

  • 4-Benzylpiperidine is a drug and research chemical used in scientific studies .
  • It acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin .
  • It is most efficacious as a releaser of norepinephrine, with an EC 50 of 109 nM (DA), 41.4 nM (NE) and 5246 nM (5-HT) .

Monoamine Oxidase Inhibitor

  • 4-Benzylpiperidine also functions as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A .

Synthesis

  • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
  • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
  • Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

NMDA Antagonist

  • An analogue of haloperidol, which is a derivative of 4-benzylpiperidine, was discovered to have utility in treating both psychosis as well as preventing brain damage by virtue of its NMDA antagonist pharmacology .

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 1-benzylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-17-14(16)13-8-5-9-15(11-13)10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMYSVPWAUCMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434940
Record name Methyl 1-benzylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-benzylpiperidine-3-carboxylate

CAS RN

50585-91-6
Record name Methyl 1-benzylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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